![molecular formula C17H13ClN4O3S B5591628 3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their significant biological activities. Compounds with a similar base structure, such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones, have been studied for their anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions using various precursors and reagents. For example, Ashalatha et al. (2007) synthesized a range of derivatives from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, employing analytical and spectral data for characterization.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using techniques like X-ray diffraction and density functional theory (DFT). These analyses help understand the geometric bond lengths, bond angles, and molecular electrostatic potential (Huang et al., 2020).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including acylation, cyclocondensation, and reduction processes, to form new derivatives with distinct properties (Tolkunov et al., 2013).
Physical Properties Analysis
Physical properties like crystal structure and polymorphism are key aspects of these compounds. Studies have shown different polymorphic forms and intermolecular interactions within the crystal structures (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their structural features. They exhibit a range of biological activities and interact with various molecular targets. Their reactivity is often characterized by reactions like nitration, bromination, and alkylation, which significantly modify their chemical properties (Rault et al., 1980).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of derivatives and analogs of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one frameworks, including those with specific substituents like chloro, nitro, and amino groups, has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting the flexibility and adaptability of this scaffold for different scientific applications (Ashalatha, Narayana, Raj, & Kumari, 2007). The structural analysis of these compounds, often involving techniques such as X-ray crystallography, NMR, and IR spectroscopy, provides detailed insights into their molecular geometry, electronic structure, and potential reactive sites for further chemical modifications or interactions with biological targets.
Corrosion Inhibition
Some derivatives of the tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one family have been investigated for their potential as corrosion inhibitors. These studies typically focus on the electronic structure of the molecules and their ability to form protective layers on metal surfaces, thereby preventing corrosion. This application is significant in industries where metal longevity is critical, such as in pipelines, marine engineering, and construction (Hadi, Abduljalil, & Kareem, 2018).
Antimicrobial and Antifungal Activities
Compounds structurally related to "3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" have shown promising antimicrobial and antifungal activities. These studies are crucial in the search for new therapeutic agents against resistant strains of bacteria and fungi. The specific interactions of these compounds with microbial cells, including their mechanism of action at the molecular level, are of particular interest for developing novel antibiotics or antifungal medications (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Potential Anticancer Activity
Research into tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has also extended into evaluating their potential anticancer activity. By synthesizing and testing various derivatives against cancer cell lines, researchers aim to identify compounds that can inhibit cancer cell growth or induce apoptosis in cancer cells. This area of research holds the promise of discovering new chemotherapeutic agents that are more effective and less toxic than current treatments (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Propiedades
IUPAC Name |
3-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-6-5-11(22(24)25)7-10(13)8-20-21-9-19-16-15(17(21)23)12-3-1-2-4-14(12)26-16/h5-9H,1-4H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBMUTRNJDTKCV-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)
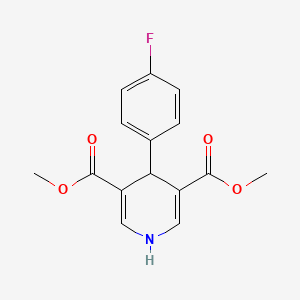
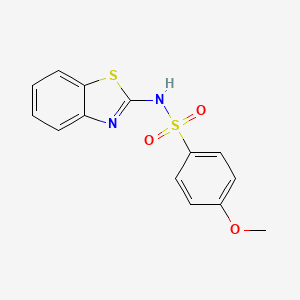
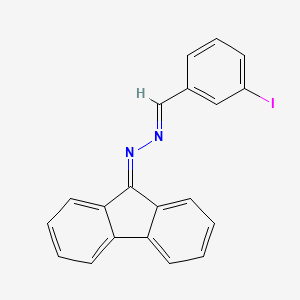
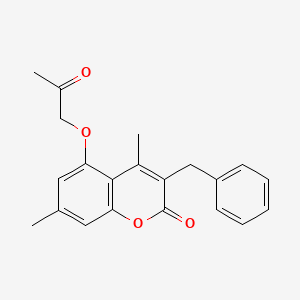
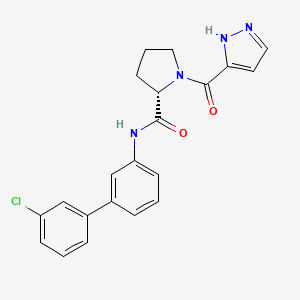
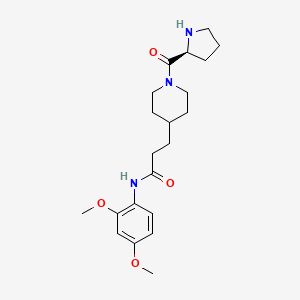
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
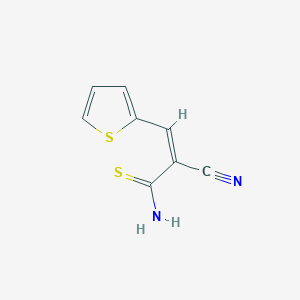
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
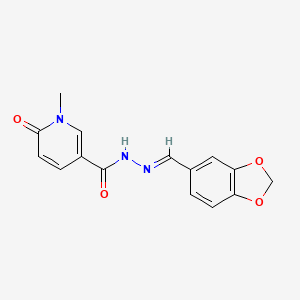
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)